(S-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid

Description

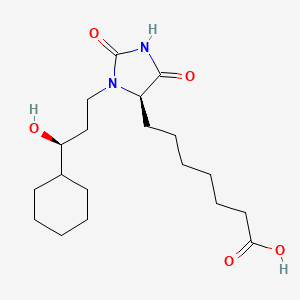

(S-(R,S))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid (CAS: 78420-16-3) is a chiral imidazolidine dione derivative with a molecular formula of C₁₉H₃₂N₂O₅ and a molecular weight of 368.47 g/mol . Its structure features a cyclohexyl-hydroxypropyl side chain, a 2,5-dioxoimidazolidine ring, and a heptanoic acid backbone. The stereochemical designation (S-(R,S)) indicates multiple chiral centers, which are critical for its biochemical interactions and physicochemical properties.

Properties

CAS No. |

78420-16-3 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

7-[(4R)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m1/s1 |

InChI Key |

ZIDQIOZJEJFMOH-CVEARBPZSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@H](CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would be applied.

Chemical Reactions Analysis

Types of Reactions

(S-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazolidine ring can be reduced under specific conditions.

Substitution: The cyclohexyl group can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield cyclohexyl ketones, while reduction of the imidazolidine ring could produce corresponding amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Biological Activity

(S-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid, commonly known as BW 245C, is a compound of significant interest in pharmacological research due to its biological activity as a potent agonist of the prostaglandin D receptor (DP1). This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C19H32N2O5

- Molar Mass : 368.47 g/mol

- Density : 1.167 g/cm³ (predicted)

- Solubility : Soluble in DMSO at 30 mg/mL

- pKa : 4.77 (predicted)

- Appearance : Off-white solid

BW 245C acts primarily as a DP1 receptor agonist, influencing various cellular pathways. It has been shown to:

- Suppress TGF-β-induced collagen secretion in Th2 cells in a dose-dependent manner.

- Increase intracellular cAMP levels in lung fibroblasts, which is crucial for mediating cellular responses to various stimuli.

In Vitro Studies

In vitro studies have demonstrated several important biological activities:

- Collagen Secretion : BW 245C at concentrations ranging from 0.01 to 1 μM significantly suppresses collagen secretion induced by TGF-β in Th2 cells.

- Transendothelial Electrical Resistance : At doses of 0.1 to 3 μmol/L, BW 245C increases transendothelial electrical resistance and decreases permeability in human umbilical vein endothelial cells, indicating potential vascular protective effects.

- cAMP Levels : A concentration of 0.3 μmol/L enhances intracellular cAMP levels and activates protein kinase A (PKA) pathways.

In Vivo Studies

In vivo studies provide insights into the therapeutic potential of BW 245C:

- Cerebral Blood Flow (CBF) : Administration of BW 245C (0.02, 0.2, and 2.0 mg/kg) in wild-type mice resulted in a significant increase in CBF, with no effect observed in DP1 knockout mice, highlighting the receptor's role in mediating these effects.

- Stroke Recovery : BW 245C significantly reduced brain infarction when administered one hour post-stroke and improved functional recovery measures compared to vehicle-treated groups.

- Eosinophil Activity : The compound did not significantly increase myeloperoxidase-positive eosinophils in the esophageal epithelium of OVA-sensitized guinea pigs at a concentration of 100 nM.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Stereoisomeric Comparison

Impact of Stereochemistry :

The R/S configuration influences binding affinity to biological targets. For example, piroxicam analogs with specific stereochemistry showed EC₅₀ values of 20–25 µM against HIV integrase (IN) in docking studies . While direct data for 78420-16-3 is unavailable, its stereoisomers likely exhibit divergent pharmacokinetic profiles due to variations in hydrogen bonding and hydrophobic interactions .

Functional Group Derivatives

Ethyl Ester Analog

The ethyl ester derivative (ethyl [R-(R,S)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoate, CAS: 94292-29-2) replaces the heptanoic acid with an ethyl ester group .

Table 2: Ester vs. Acid Comparison

Key Differences :

- Solubility/Bioavailability : The ester form (94292-29-2) is more lipophilic, enhancing membrane permeability but reducing water solubility.

- Metabolic Stability : The acid form (78420-16-3) may undergo faster renal clearance, whereas the ester could act as a prodrug, requiring hydrolysis for activation .

Structural Analogs in Pharmacological Studies

Piroxicam-Based Imidazolidine Diones

Piroxicam analogs with imidazolidine dione scaffolds (e.g., compounds 13d, 13l, 13m) demonstrated anti-HIV activity (EC₅₀: 20–25 µM) via integrase inhibition, comparable to raltegravir .

Table 3: Comparison with Anti-HIV Imidazolidine Derivatives

| Compound | EC₅₀ (µM) | SI (Selectivity Index) | Key Features | Reference |

|---|---|---|---|---|

| Piroxicam analog 13d | 20 | >26 | 3-Hydroxypropyl, cyclohexyl substituent | [1] |

| 78420-16-3 | N/A | N/A | Similar substituents; untested for HIV | [2] |

Inference : The cyclohexyl-hydroxypropyl moiety in 78420-16-3 mirrors substituents in active piroxicam analogs, hinting at possible antiviral utility. However, the lack of a sulfonamide group (present in piroxicam) may alter target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.